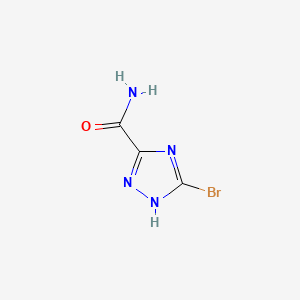

3-bromo-1H-1,2,4-triazole-5-carboxamide

Description

Contextualization within the Chemistry of 1,2,4-Triazoles and their Derivatives

The 1,2,4-triazole (B32235) ring is a five-membered heterocyclic system containing three nitrogen atoms and two carbon atoms. This structural motif is of significant interest in medicinal and materials science. nih.govambeed.com The parent 1H-1,2,4-triazole is a water-soluble, white solid that can exist in two tautomeric forms, 1H and 4H, with the 1H form being more stable. nih.gov The presence of three nitrogen atoms makes the triazole ring electron-rich and aromatic, as six delocalized pi (π) electrons are distributed around the planar ring structure. nih.gov

Due to their structural characteristics, 1,2,4-triazoles can be substituted with a wide variety of functional groups, which has led to the development of a vast library of derivatives. nih.gov These derivatives are recognized as "privileged scaffolds" in medicinal chemistry because of their stability and their ability to engage with biological targets through various non-covalent interactions, such as hydrogen bonding and van der Waals forces. researchgate.net The 1,2,4-triazole core is a key component in numerous compounds with a broad spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties. bldpharm.com For instance, several commercial drugs, such as the antifungal fluconazole (B54011) and the antiviral ribavirin, feature the 1,2,4-triazole moiety. ambeed.com

The synthesis of 1,2,4-triazole derivatives can be achieved through various methods, including the cyclization of amidines with hydrazines or through copper-catalyzed reactions involving nitriles and amides. researchgate.netnist.gov This synthetic accessibility allows chemists to create diverse molecules for a range of applications in drug discovery, agrochemicals, and materials science. ambeed.comnih.gov

Historical Perspective and Emerging Significance of Halogenated Triazole Carboxamides

The deliberate incorporation of halogen atoms, such as bromine, into bioactive molecules is a well-established strategy in medicinal chemistry. Halogenation can significantly alter a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. In some cases, halogenated compounds have shown improved activity compared to their non-halogenated counterparts. nih.gov The introduction of a halogen atom onto the triazole ring can influence its electronic nature and provide a reactive handle for further chemical modifications.

The carboxamide functional group (-C(=O)NH₂) is another critical feature in many biologically active molecules. nih.gov Its importance stems from its ability to act as both a hydrogen bond donor and acceptor, allowing it to form strong and specific interactions with amino acid residues in proteins and enzymes. researchgate.net This characteristic makes the carboxamide group a common bioisostere for ester and carboxylic acid functionalities. nih.gov

The combination of a halogenated triazole ring with a carboxamide group, as seen in 3-bromo-1H-1,2,4-triazole-5-carboxamide, represents a scaffold of emerging interest. While historical development has seen the rise of simpler triazoles, recent research has focused on more complex, multi-functionalized derivatives. For example, studies on 1,2,3-triazole-4-carboxamides have identified potent inhibitors of the Pregnane (B1235032) X receptor (PXR), a key regulator of drug metabolism. nih.gov Similarly, derivatives of 5-amino-1,2,3-triazole-4-carboxamides have demonstrated significant in vitro activity against the parasite T. cruzi. chemscene.com These findings highlight the potential of the triazole carboxamide framework in developing new therapeutic agents.

Overview of Academic Research Trajectories for the this compound Scaffold

Currently, specific academic research focusing exclusively on this compound is limited in publicly available literature. However, its structure suggests it is a valuable chemical intermediate or "building block" for the synthesis of more complex molecules. sigmaaldrich.com Chemical suppliers list related compounds, such as the N-methylated analog, indicating its availability for research purposes.

The primary research trajectory for this scaffold lies in its use in synthetic and medicinal chemistry. The bromine atom at the 3-position serves as a versatile functional group for various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. These reactions would allow chemists to introduce a wide array of aryl, heteroaryl, or alkyl groups at this position, rapidly generating a library of diverse compounds.

The carboxamide group at the 5-position can also be modified. It can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, further expanding the structural diversity achievable from this scaffold. Drawing parallels from research on related structures, potential academic investigations could explore the synthesis and biological evaluation of derivatives of this compound for various applications. For instance, based on the broad activities of triazoles, derivatives could be screened for anticancer, antimicrobial, or antiviral activity. bldpharm.com The study of 1,2,4-triazole-3-carboxamide derivatives as antiproliferative agents against leukemia cells provides a precedent for such investigations.

Data Tables

Physicochemical Properties

| Property | Value | Source |

| Compound Name | 3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide | |

| Molecular Formula | C₄H₅BrN₄O | |

| Molecular Weight | 205.01 g/mol | |

| Form | Solid | |

| InChI Key | HGVOVDZGTQSTFV-UHFFFAOYSA-N |

Overview of Reported Biological Activities for 1,2,4-Triazole Scaffolds

The 1,2,4-triazole nucleus is a component of compounds with a wide array of documented biological activities.

| Biological Activity | Description | References |

| Antifungal | A primary application, found in drugs like Fluconazole and Itraconazole. | ambeed.comresearchgate.net |

| Antiviral | The broad-spectrum antiviral drug Ribavirin is a key example. | ambeed.comresearchgate.net |

| Anticancer | Derivatives have shown potential by inhibiting various kinases and topoisomerases. | nih.govnih.gov |

| Anti-inflammatory | Some derivatives disrupt key inflammatory pathways. | bldpharm.com |

| Anticonvulsant | Certain 1,2,4-triazole compounds exhibit activity against convulsions. | nih.gov |

| Antimicrobial | Activity has been reported against various bacteria. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1H-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN4O/c4-3-6-2(1(5)9)7-8-3/h(H2,5,9)(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLLCASEDGLLHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=N1)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679607 | |

| Record name | 5-Bromo-1H-1,2,4-triazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207755-03-0 | |

| Record name | 5-Bromo-1H-1,2,4-triazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1207755-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1H-1,2,4-triazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Bromo 1h 1,2,4 Triazole 5 Carboxamide and Analogous Structures

Direct Synthesis Approaches to the 1,2,4-Triazole-5-carboxamide Core

Direct synthesis approaches focus on constructing the fundamental 1,2,4-triazole-5-carboxamide scaffold, followed by the introduction of the bromine substituent. This strategy allows for the assembly of the core ring system through multi-step sequences.

Multi-step Synthetic Routes for Substituted 1,2,4-Triazole (B32235) Carboxamides

The construction of the 1,2,4-triazole ring is a cornerstone of many synthetic routes. A variety of methods have been developed for the synthesis of substituted 1,2,4-triazoles from different nitrogen sources. nih.gov One common strategy involves the cyclization of intermediates derived from amidines and hydrazines. For instance, a one-pot, two-step process can yield 1,3,5-trisubstituted-1,2,4-triazoles with high regioselectivity by first forming an amide from a carboxylic acid and an amidine, which then reacts with a monosubstituted hydrazine to cyclize into the triazole ring. nih.govfrontiersin.org

Another approach involves the reaction of carboxylic acid chlorides with aminoguanidines to produce N-acyl aminoguanidine intermediates, which then undergo ring closure upon heating to form 5-substituted 3-amino-1,2,4-triazoles. mdpi.com Similarly, polycyclic 1,2,4-triazoles can be synthesized from lactams in a two-step process involving N-amination followed by cyclocondensation with ethyl 2-ethoxy-2-iminoacetate. isres.org The synthesis of N-alkyl-1H-1,2,4-triazoles can also be achieved from N,N-dialkylhydrazones and nitriles through a formal [3+2] cycloaddition. rsc.org

| Starting Materials | Key Intermediates | Product Type | Reference |

|---|---|---|---|

| Carboxylic acid, Amidine, Hydrazine | Amide | 1,3,5-Trisubstituted-1,2,4-triazole | nih.govfrontiersin.org |

| Carboxylic acid chlorides, Aminoguanidines | N-acyl aminoguanidine | 5-Substituted 3-amino-1,2,4-triazoles | mdpi.com |

| Lactams, Ethyl 2-ethoxy-2-iminoacetate | N-aminated lactam | Polycyclic 1,2,4-triazoles | isres.org |

| N,N-dialkylhydrazones, Nitriles | Hydrazonoyl chloride (in situ) | N-alkyl-1H-1,2,4-triazoles | rsc.org |

Introduction of the Bromo-Substituent at the C3 Position

The introduction of a bromine atom at the C3 position of the 1,2,4-triazole ring is a critical step in the synthesis of the target compound. 3-Bromo-1H-1,2,4-triazole itself is a key building block in the synthesis of various pharmaceuticals and agrochemicals. guidechem.com This compound exists in tautomeric forms, with the 3-bromo-1H-1,2,4-triazole and 5-bromo-1H-1,2,4-triazole forms being the most stable. ijsr.net The synthesis of 3-bromo-1H-1,2,4-triazole can be achieved at low temperatures (below -30°C) through coordination with bromine atoms. biosynth.com While direct bromination of a pre-formed 1,2,4-triazole-5-carboxamide is a potential route, the synthesis often proceeds by utilizing 3-bromo-1H-1,2,4-triazole as a starting precursor.

Formation of the Carboxamide Functionality at the C5 Position

The final step in many direct synthesis pathways is the formation of the carboxamide group at the C5 position of the triazole ring. A common and effective method for this transformation is the ammonolysis of a corresponding ester, such as a methyl or ethyl carboxylate. mdpi.com For example, 1-(phenoxymethyl)-1,2,4-triazole-3-carboxamide can be prepared from its corresponding methyl carboxylate by treatment with methanolic ammonia. mdpi.com

Another established procedure involves reacting methyl 1H-1,2,4-triazole-3-carboxylate with ammonium hydroxide. nih.gov This reaction typically involves stirring the ester with aqueous ammonia, leading to the precipitation of the desired 1H-1,2,4-triazole-3-carboxamide. nih.gov The process has been shown to produce the product in high yield. nih.gov Similarly, 1,2,4-triazole-3-carboxamides can be prepared from their ethyl ester precursors. google.com A process described involves reacting the ethyl ester of thioxamide acid with formylhydrazine, followed by heating and dehydration to form the triazole ring, which can then be converted to the carboxamide. google.com

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| Methyl 1-(phenoxymethyl)-1,2,4-triazole-3-carboxylate | Methanolic ammonia | 1-(Phenoxymethyl)-1,2,4-triazole-3-carboxamide | mdpi.com |

| Methyl 1H-1,2,4-triazole-3-carboxylate | Ammonium hydroxide | 1H-1,2,4-triazole-3-carboxamide | nih.gov |

| Ethyl 1,2,4-triazole-3-carboxylate | Ammonia | 1,2,4-triazole-3-carboxamide | google.com |

Indirect Synthetic Pathways and Functionalization Strategies

Derivatization from 3-Bromo-1H-1,2,4-triazole Precursors

The compound 3-bromo-1H-1,2,4-triazole is a versatile precursor for the synthesis of more complex triazole derivatives. guidechem.com Its utility as a building block stems from the reactivity of the bromine substituent, which can be displaced or involved in coupling reactions, and the potential for substitution at the nitrogen atoms of the triazole ring. While specific examples detailing the direct conversion of 3-bromo-1H-1,2,4-triazole to the 5-carboxamide derivative are not extensively documented in the provided context, the general principle of using it as a starting material for further functionalization is well-established. guidechem.com This would typically involve a sequence of reactions to introduce a carboxyl or cyano group at the C5 position, followed by conversion to the carboxamide.

Transformation of Related 1,2,4-Triazole Carboxylates

A highly practical and widely used indirect pathway involves the transformation of a pre-existing 1,2,4-triazole carboxylate into the corresponding carboxamide. This method is particularly useful when the triazole ring, complete with the bromo-substituent and a carboxylate group, can be synthesized first. The final step is then the conversion of the ester functionality to the amide.

As mentioned previously, the ammonolysis of methyl 1,2,4-triazole-3-carboxylates is a key reaction. mdpi.com For instance, suspending methyl 1,2,4-triazole-3-carboxylate in a solution of methanolic ammonia leads to the formation of the 1,2,4-triazole-3-carboxamide. mdpi.com This straightforward conversion highlights the efficiency of transforming a carboxylate ester into the desired carboxamide functionality. This strategy is also applicable to ethyl esters, as seen in the preparation of 1,2,4-triazole-3-carboxamides from ethyl 1,2,4-triazole-3-carboxylates. google.com

Advanced Synthetic Techniques and Sustainable Methodologies

In recent years, synthetic organic chemistry has shifted towards more environmentally friendly and efficient methodologies. researchgate.net For the synthesis of 1,2,4-triazole derivatives, advanced techniques such as microwave-assisted synthesis and reactions under catalyst-free and solvent-free conditions have emerged as powerful tools, aligning with the principles of green chemistry. nih.govuthm.edu.my These methods offer significant advantages over traditional synthetic approaches, which often involve long reaction times, harsh conditions, and the use of hazardous solvents. researchgate.netnih.gov

Microwave irradiation has become a popular and useful technology in organic synthesis, serving as an effective alternative to conventional heating methods. scielo.org.za This technique can dramatically reduce reaction times, often from hours to minutes, while simultaneously improving product yields. scipublications.comnih.gov The application of microwave energy facilitates rapid and uniform heating of the reaction mixture, which can enhance reaction rates and minimize the formation of side products.

Several studies have demonstrated the successful application of microwave-assisted synthesis for various 1,2,4-triazole derivatives. For instance, the synthesis of 3,5-disubstituted 1,2,4-triazoles has been achieved with good yields in significantly reduced reaction times by reacting piperazine substituted nitriles with hydrazides under microwave irradiation at 120°C for 15 minutes. scipublications.com In another example, substituted 1,2,4-triazoles were synthesized from hydrazines and formamide under microwave conditions at 160°C for just 10 minutes, achieving yields between 54-81%. organic-chemistry.org

The efficiency of microwave-assisted synthesis compared to conventional heating is highlighted in the table below, which presents data for the synthesis of various 1,2,4-triazole analogs.

| Derivative | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Piperazine-azole-fluoroquinolone based 1,2,4-triazole | Conventional | 27 hours | - | nih.gov |

| Piperazine-azole-fluoroquinolone based 1,2,4-triazole | Microwave | 30 minutes | 96 | nih.gov |

| 1,3,5-trisubstituted-1,2,4-triazoles | Conventional | > 4 hours | - | nih.gov |

| 1,3,5-trisubstituted-1,2,4-triazoles | Microwave | 1 minute | 85 | nih.gov |

| 3,5-disubstituted-1,2,4-triazole | Conventional (Hydrothermal) | 72 hours | - | nih.gov |

| 3,5-disubstituted-1,2,4-triazole | Microwave | 1.5 hours | 85 | nih.gov |

The development of catalyst-free and solvent-free reaction conditions represents a significant advancement in sustainable chemistry. isres.orgfrontiersin.org These approaches minimize waste, reduce environmental impact, and can simplify product purification processes.

A notable example is the microwave-assisted, catalyst-free synthesis of substituted 1,2,4-triazoles from hydrazines and formamide. organic-chemistry.org This one-pot method proceeds smoothly without the need for a catalyst, demonstrating excellent functional-group tolerance and providing high yields in short reaction times. organic-chemistry.org The proposed mechanism involves a transamidation step followed by condensation with formamide. organic-chemistry.org

Solvent-free conditions have also been successfully employed. For instance, 1,2,4-triazole derivatives have been prepared with moderate to high yields (55-95%) by reacting amidrazones and anhydrides at 80°C using HClO4-SiO2 as a recyclable catalyst, eliminating the need for a bulk solvent. frontiersin.org While this specific example uses a catalyst, it highlights the feasibility of moving away from traditional solvent-based systems. The principles of green chemistry also encourage the use of environmentally benign solvents like water or glycerol when a solvent is necessary. consensus.app

Optimization of Reaction Conditions and Scalability Studies

Optimizing reaction conditions is a critical step in developing any synthetic protocol to ensure the highest possible yield and purity of the target compound. For the synthesis of 1,2,4-triazole derivatives, key parameters that are often optimized include temperature, reaction time, and the molar ratio of reactants.

In the microwave-assisted synthesis of substituted 1,2,4-triazoles from hydrazines, optimization experiments revealed that using 20 equivalents of formamide at 160°C for 10 minutes provided the best yield of 74%. organic-chemistry.org Similarly, in the development of a protocol for 5-substituted 3-amino-1,2,4-triazoles, the molar ratio between carboxylic acids and aminoguanidine bicarbonate, along with reaction time and temperature, were systematically studied to maximize yield. mdpi.com

The scalability of a synthetic method is a crucial factor for its practical application, particularly in industrial or pharmaceutical settings. While many studies report synthesis on a laboratory scale, some do address the potential for larger-scale production. For example, a sustainable synthesis of 1,2,3-triazoles using the biodegradable solvent Cyrene™ was successfully performed on a gram scale, demonstrating its applicability for producing larger quantities of the product. nih.gov The optimization of a series of 1H-1,2,3-triazole-4-carboxamides also involved structural modifications to improve potency, indicating a process that could be scaled for further investigation. nih.gov These studies underscore the importance of developing robust and scalable synthetic routes for triazole-based compounds.

Chemical Transformations and Derivatization of the 3 Bromo 1h 1,2,4 Triazole 5 Carboxamide Scaffold

Reactivity of the Bromo Substituent

The bromine atom attached to the C3 position of the 1,2,4-triazole (B32235) ring is a key handle for synthetic modification. The carbon atoms in the 1,2,4-triazole ring are electron-deficient (π-deficient) due to their attachment to two electronegative nitrogen atoms, which makes them susceptible to nucleophilic attack under appropriate conditions. chemicalbook.comnih.gov This inherent reactivity makes the bromo substituent an excellent leaving group for various substitution and coupling reactions. Theoretical studies on bromo-1,2,4-triazoles indicate that the 3-bromo-1H-1,2,4-triazole tautomer is a stable form. ijsr.net

The bromo group at the C3 position can be displaced by a variety of nucleophiles. This reactivity is a cornerstone for introducing diverse functional groups onto the triazole scaffold. While direct examples on 3-bromo-1H-1,2,4-triazole-5-carboxamide are not extensively detailed in the provided literature, the general reactivity of halotriazoles suggests that nucleophiles such as amines, alkoxides, and thiolates can replace the bromo substituent. For instance, studies on related 2-phenyltriazole 1-oxides show that a halogen at C5 can be readily replaced by strong nucleophiles. mdpi.com This type of reaction, often proceeding via an SNAr (Nucleophilic Aromatic Substitution) mechanism, allows for the synthesis of amino, alkoxy, and thioether derivatives, respectively. The reaction typically requires a base to facilitate the departure of the bromide ion and may be accelerated by heating.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the bromo substituent on the triazole ring serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-triazole with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. frontiersin.org It is a widely used method for creating biaryl or aryl-heteroaryl linkages. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. frontiersin.org New derivatives of 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles have been successfully synthesized using Suzuki cross-coupling reactions of their bromine-containing precursors with various boronic acids. nih.gov

Sonogashira Coupling: This reaction couples the bromo-triazole with a terminal alkyne, creating a C(sp)-C(sp2) bond. orgsyn.org The reaction is typically catalyzed by a palladium(0) complex and co-catalyzed by a copper(I) salt, in the presence of a base such as an amine. orgsyn.org This method is invaluable for the synthesis of alkynyl-substituted triazoles, which can serve as precursors for more complex structures, including conjugated enynes and other heterocyclic systems. orgsyn.org Copper-free versions of the Sonogashira coupling have also been developed.

Table 1: Representative Conditions for Cross-Coupling Reactions on Halo-Heterocycles

| Reaction Type | Catalyst/Reagents | Substrates | Product Type |

| Suzuki-Miyaura | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄), Boronic acid/ester | Bromo-triazole, Aryl/heteroaryl boronic acid | Aryl/heteroaryl-substituted triazole |

| Sonogashira | Pd(0) complex (e.g., Pd(PPh₃)₂Cl₂), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N), Terminal alkyne | Bromo-triazole, Terminal alkyne | Alkynyl-substituted triazole |

Modifications of the Carboxamide Moiety

The carboxamide group at the C5 position offers another site for chemical modification, allowing for the fine-tuning of the molecule's properties.

The carboxamide can be hydrolyzed under acidic or basic conditions to the corresponding 5-carboxylic acid. This carboxylic acid is a versatile intermediate that can be converted back into a variety of amides or esters.

Amidation: The carboxylic acid can be coupled with a wide range of primary or secondary amines to form new amide derivatives. This is typically achieved using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) or by converting the carboxylic acid to a more reactive acyl chloride. This approach allows for the introduction of diverse substituents, which can significantly impact the molecule's biological activity and physical properties. nih.govacs.org For example, a series of benzamide-functionalized 1,2,4-triazol-5-amines were synthesized, allowing for the facile introduction of aliphatic, cycloaliphatic, and aromatic substituents. nih.gov

Esterification: The carboxylic acid can be esterified by reaction with an alcohol under acidic catalysis (Fischer esterification) or by other methods such as reaction with an alkyl halide in the presence of a base. Conversely, the parent carboxamide can be formed via ammonolysis of a corresponding methyl ester. acs.org

Table 2: Examples of Carboxamide and Carboxylic Acid Modifications

| Starting Material | Reagents | Product | Transformation |

| Triazole-5-carboxylic acid | Amine, Coupling agent (e.g., HATU) | N-Substituted triazole-5-carboxamide | Amidation |

| Triazole-5-carboxylic acid | Alcohol, Acid catalyst (e.g., H₂SO₄) | Triazole-5-carboxylate ester | Esterification |

| Triazole-5-carboxylate ester | Ammonia/Ammonium hydroxide | Triazole-5-carboxamide | Ammonolysis |

| Triazole-5-carboxamide | Strong acid/base, H₂O | Triazole-5-carboxylic acid | Hydrolysis |

Reduction: The carboxamide group is generally resistant to reduction but can be converted to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would transform the this compound into 5-(aminomethyl)-3-bromo-1H-1,2,4-triazole. This transformation replaces the carbonyl group with a methylene (B1212753) group, fundamentally altering the electronic properties and hydrogen bonding capabilities of the substituent. While a common transformation in organic synthesis, specific literature examples for this exact triazole scaffold are limited.

Transformations of the Triazole Ring System

While the 1,2,4-triazole ring is aromatic and generally stable, it can undergo specific transformations under certain conditions, leading to significant structural reorganization.

Dimroth Rearrangement: This is a characteristic isomerization reaction of triazoles where endocyclic and exocyclic atoms, typically nitrogen, switch places. wikipedia.org The rearrangement often proceeds through a ring-opening/ring-closure mechanism, which can be catalyzed by acid, base, or heat. benthamscience.comnih.gov For instance, fused 1,2,4-triazolo[4,3-c]pyrimidines can rearrange to the more thermodynamically stable 1,2,4-triazolo[1,5-c]pyrimidine isomers. benthamscience.combeilstein-journals.org This type of transformation can be used to access different isomeric scaffolds from a common precursor. rsc.org

Ring Opening: Under certain conditions, the triazole ring can be opened. For example, treatment of pyrrolyltriazolium salts with a base in the absence of a trapping agent can lead to the opening of the triazole ring to form N-cyanoformimidamide derivatives. acs.org In another example, intramolecular ring-opening of an oxadiazole followed by ring closure is a key step in forming fused wikipedia.orgbenthamscience.comnih.gov-triazole systems. acs.org These reactions highlight that the triazole ring, while stable, possesses latent reactivity that can be exploited for complex scaffold synthesis.

Alkylation and Acylation Reactions

Alkylation and acylation are fundamental transformations for modifying the this compound scaffold. These reactions primarily target the nitrogen atoms of the triazole ring, leading to a variety of N-substituted derivatives.

Alkylation: The alkylation of the 1,2,4-triazole ring is a complex process due to the presence of three potential nucleophilic nitrogen atoms (N1, N2, and N4). The reaction of this compound with alkylating agents can result in a mixture of regioisomers. The regioselectivity of the alkylation is influenced by several factors, including the nature of the alkylating agent, the base used, and the reaction conditions. researchgate.net For instance, the alkylation of 1,2,4-triazoles with alkyl halides often yields a mixture of 1- and 4-alkylated isomers. researchgate.net In related systems, such as 4-bromo-NH-1,2,3-triazoles, the presence of the bromine atom has been shown to direct alkylation specifically to the N2 position. organic-chemistry.org

Studies on the alkylation of the closely related 1,2,4-triazole-3-carboxamide have demonstrated that substitution can occur at any of the ring nitrogens, leading to the formation of three possible regioisomers. mdpi.com The introduction of an alkyl/aryloxymethyl substituent at the N1 position has been successfully achieved through the alkylation of methyl 1,2,4-triazole-3-carboxylate, followed by ammonolysis. mdpi.com

Interactive Table: Alkylation of 1,2,4-Triazole Systems

| Reactant | Alkylating Agent | Base/Catalyst | Conditions | Major Product(s) | Reference |

|---|---|---|---|---|---|

| 1H-1,2,4-triazole | 4-Nitrobenzyl halides | Various bases | - | 1- and 4-alkylated isomers (~90:10) | researchgate.net |

| 1H-1,2,4-triazole | Isopropyl alcohol | H₂SO₄ | - | 1-Isopropyl-1H-1,2,4-triazole | researchgate.net |

| 4-Bromo-NH-1,2,3-triazole | Alkyl halides | K₂CO₃ | DMF, -10°C | 2-Substituted-4-bromo-1,2,3-triazoles | organic-chemistry.org |

| Methyl 1,2,4-triazole-3-carboxylate | Alkoxymethyl halides | SnCl₄ | Acetonitrile, reflux | 1-Alkoxymethyl-1,2,4-triazole-3-carboxylate | mdpi.com |

Acylation: Friedel-Crafts acylation reactions involve the introduction of an acyl group (R-C=O) onto a molecule. libretexts.orgyoutube.com In the context of this compound, acylation can potentially occur at the ring nitrogens or the nitrogen of the carboxamide group. The reaction typically employs an acid chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. libretexts.orgyoutube.com The acyl group is deactivating, which generally prevents polyacylation, a common issue in Friedel-Crafts alkylation. youtube.com The resulting acyltriazole derivatives can serve as intermediates for further synthetic manipulations.

Cyclization and Ring-Fusion Reactions for Fused Triazole Systems

The this compound scaffold is a valuable building block for the synthesis of fused heterocyclic systems, such as triazolopyrimidines and triazolotriazines. These reactions typically involve the reaction of the triazole with a bifunctional reagent, leading to the formation of a new ring fused to the triazole core. The bromo-substituent can act as a leaving group, while the ring nitrogens and the carboxamide group can participate as nucleophiles in the cyclization process.

Synthesis of researchgate.netresearchgate.netepa.govtriazolo[1,5-a]pyrimidines: A common strategy for synthesizing the researchgate.netresearchgate.netepa.govtriazolo[1,5-a]pyrimidine system involves the cyclocondensation of a 3-amino-1,2,4-triazole derivative with a 1,3-dicarbonyl compound or its equivalent. nih.govresearchgate.net While the title compound has a bromo group instead of an amino group, the bromo atom can be displaced by a nucleophile to generate an intermediate that can then undergo cyclization. Alternatively, the inherent nucleophilicity of the triazole ring nitrogens can be exploited. The reaction of 3-amino-1,2,4-triazoles with aldehydes and β-dicarbonyl compounds provides a straightforward route to this fused system. researchgate.netrsc.org

Synthesis of Azolo[5,1-c] researchgate.netresearchgate.netepa.govtriazines: The synthesis of fused triazine systems, such as pyrazolo[5,1-c]triazines and imidazo[5,1-c] researchgate.netresearchgate.netepa.govtriazines, often involves the reaction of diazoazoles or azole diazonium salts with various coupling partners. researchgate.netnih.govmdpi.com For the this compound scaffold, transformation into a suitable precursor, potentially by converting the carboxamide to a hydrazide or another reactive group, could enable its participation in cyclization reactions to form triazolo[4,3-b] researchgate.netresearchgate.netepa.govtriazines or related structures. nih.gov

Tautomerism and Isomerization Dynamics

The 1,2,4-triazole ring system is characterized by prototropic tautomerism, an important phenomenon that influences its chemical reactivity and biological interactions. researchgate.net

Investigation of 1H/2H/4H Tautomerism in the 1,2,4-Triazole Ring

Substituted 1,2,4-triazoles can exist as three potential tautomers: the 1H, 2H, and 4H forms, depending on the position of the mobile proton on the ring nitrogen atoms. ijsr.netresearchgate.net For the specific molecule of this compound, the following tautomeric forms are possible:

1H-tautomer: this compound

2H-tautomer: 3-bromo-2H-1,2,4-triazole-5-carboxamide

4H-tautomer: 5-bromo-4H-1,2,4-triazole-3-carboxamide

The relative stability of these tautomers is a critical aspect of the molecule's chemistry. Theoretical and physical studies are the primary methods for investigating these equilibria. Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the relative energies and stabilities of the different tautomeric forms. researchgate.netnih.gov Spectroscopic techniques such as UV/Vis and Nuclear Magnetic Resonance (NMR) spectroscopy provide experimental evidence to support theoretical calculations and determine the predominant tautomer in a given environment (gas phase or solution). researchgate.netnih.gov For many substituted 1,2,4-triazoles, there is a dynamic equilibrium between the tautomeric forms. researchgate.net

Impact of Substituents on Tautomeric Preferences

The electronic nature of the substituents on the 1,2,4-triazole ring plays a decisive role in determining the position of the tautomeric equilibrium. The relative stability of the 1H, 2H, and 4H tautomers is strongly influenced by intramolecular interactions between the substituent and the electron donor or acceptor centers of the triazole ring. researchgate.net

Research has shown that:

Electron-withdrawing groups (e.g., -CONH₂, -COOH, -NO₂) at the C5 position tend to stabilize the N1-H tautomer . researchgate.net

Electron-donating groups (e.g., -NH₂, -OH, -Cl) at the C5 position tend to stabilize the N2-H tautomer . researchgate.net

In the case of this compound, the molecule possesses two key substituents:

A carboxamide group (-CONH₂) at C5 : This is a strong electron-withdrawing group, which would be expected to stabilize the 1H-tautomer. researchgate.net

A bromo group (-Br) at C3 : Halogens exhibit a dual electronic effect; they are inductively electron-withdrawing but can be electron-donating through resonance. Studies on 3-bromo-1,2,4-triazole (without the C5-carboxamide) have suggested that the 4H-tautomer is the most stable, highlighting the specific influence of the bromine atom. ijsr.net

The combined influence of the C5-carboxamide and the C3-bromo group determines the final tautomeric preference. The strong electron-withdrawing nature of the carboxamide group at C5 likely plays a dominant role, favoring the 1H-tautomer as the most stable form for this compound.

Interactive Table: Influence of Substituents on 1,2,4-Triazole Tautomerism

| Substituent Position | Substituent Type | Examples | Favored Tautomer | Reference |

|---|---|---|---|---|

| C5 | Electron-withdrawing | -CONH₂, -COOH, -CHO | N1-H | researchgate.net |

| C5 | Electron-donating | -OH, -F, -NH₂, -Cl | N2-H | researchgate.net |

| C3 | Bromo (-Br) | - | N4-H (most stable for 3-bromo-1,2,4-triazole) | ijsr.net |

| C3 | Chloro (-Cl) | - | N1-H (most stable for 3-chloro-1,2,4-triazole) | ijsr.net |

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Bromo 1h 1,2,4 Triazole 5 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of "3-bromo-1H-1,2,4-triazole-5-carboxamide," providing unparalleled insight into the connectivity and chemical environment of its constituent atoms.

¹H NMR for Proton Environment and Tautomeric Forms

The ¹H NMR spectrum is fundamental in mapping the proton environment of the molecule. For the parent compound, 1,2,4-triazole (B32235), the C-H protons typically resonate around 8.0-8.5 ppm. chemicalbook.com In "this compound," the absence of a proton at the C3 or C5 position simplifies the aromatic region of the spectrum. The key signals to analyze are those from the N-H protons of the triazole ring and the amide (-CONH₂) group.

The triazole N-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration, but can be expected in the region of δ 13.80–14.30 ppm. mdpi.com The amide protons typically appear as two distinct signals, often broad, in the range of δ 7.5-8.0 ppm. mdpi.com The presence of these signals and their integration values are the first step in confirming the gross structure.

A crucial aspect of the ¹H NMR analysis is the investigation of tautomerism. The 1,2,4-triazole ring can exist in different tautomeric forms, namely the 1H, 2H, and 4H forms. The position of the N-H proton significantly influences the electronic environment of the entire molecule and can be investigated through variable temperature NMR studies or by comparison with spectra of N-substituted derivatives. researchgate.net For instance, in a related 1,2,4-triazole derivative, a broad singlet at δ 14.20 ppm was attributed to the NH proton of the triazole ring, indicating the presence of a specific tautomer in solution. mdpi.com

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Triazole N-H | 13.80 - 14.30 | Broad singlet | Highly dependent on solvent and concentration. mdpi.com |

| Amide N-H₂ | 7.5 - 8.0 | Two broad singlets | Chemical shifts can vary with solvent and temperature. mdpi.com |

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon framework. In "this compound," three distinct carbon signals are expected: one for the carbonyl group of the carboxamide and two for the triazole ring carbons (C3 and C5).

The carbonyl carbon is the most deshielded, typically appearing in the range of δ 160-175 ppm. ufv.br The triazole ring carbons, C3 and C5, are attached to heteroatoms and will have chemical shifts in the aromatic region. The carbon atom bearing the bromine (C3) is expected to be significantly influenced by the halogen's electronegativity and heavy atom effect. Typically, carbons attached to bromine in heterocyclic systems appear at a lower field than their protonated counterparts. The C5 carbon, attached to the carboxamide group, will also be deshielded. For comparison, in a similar 1,2,4-triazole system, the triazole carbons C3 and C5 were observed at 144.39 ppm and 153.37 ppm, respectively. nih.gov

| Carbon | Typical Chemical Shift (δ, ppm) | Notes |

| C=O (Carboxamide) | 160 - 175 | Generally a sharp signal. ufv.br |

| C3 (C-Br) | ~140 - 150 | Chemical shift influenced by the bromine substituent. |

| C5 (C-CONH₂) | ~150 - 160 | Deshielded due to attachment to nitrogen and the carboxamide group. |

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning proton and carbon signals and for confirming the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment would primarily be used to confirm the lack of H-H coupling in the aromatic system, as there are no adjacent protons on the triazole ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the amide protons to the amide carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D NMR experiment for this compound. It reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include:

Correlations from the amide protons to the carbonyl carbon (C=O) and to the C5 of the triazole ring.

Correlations from the triazole N-H proton to both C3 and C5 of the triazole ring, which would be crucial in confirming the tautomeric form. ncl.res.in

These 2D NMR techniques, used in concert, provide a comprehensive and unambiguous structural elucidation of "this compound". ipb.pt

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, further confirming its identity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Molecular Weight Confirmation

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is routinely used to assess the purity of a synthesized compound and to confirm its molecular weight. For "this compound" (empirical formula C₄H₅BrN₄O), the expected monoisotopic mass is approximately 203.95 g/mol and 205.95 g/mol due to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) which have a near 1:1 natural abundance. sigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing its exact mass with high accuracy and precision. For this compound, HRMS is crucial for confirming its molecular formula, C₃H₃BrN₄O.

The technique differentiates the target compound from other molecules that may have the same nominal mass but differ in their elemental makeup. The theoretical monoisotopic mass of this compound is calculated based on the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ⁷⁹Br, ¹⁴N, and ¹⁶O). An experimental measurement via HRMS that matches this calculated value to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula.

Electrospray ionization (ESI) is a common soft ionization technique used in HRMS for polar molecules like triazole derivatives, as it typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation. nuph.edu.ua The fragmentation patterns of 1,2,4-triazole derivatives have been studied, revealing that the triazole ring can undergo specific cleavage pathways. researchgate.net HRMS can also be used to analyze these fragment ions, providing further structural information. For instance, studies on similar 1,2,4-triazole-3-carboxamide derivatives have successfully used HRMS to confirm their structures by matching the found mass with the calculated mass. mdpi.com

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₃H₃BrN₄O |

| Isotopes | ⁷⁹Br, ⁸¹Br |

| Calculated Monoisotopic Mass ([M] for ⁷⁹Br) | 191.9545 Da |

| Calculated Monoisotopic Mass ([M+H]⁺ for ⁷⁹Br) | 192.9623 Da |

| Calculated Monoisotopic Mass ([M] for ⁸¹Br) | 193.9525 Da |

| Calculated Monoisotopic Mass ([M+H]⁺ for ⁸¹Br) | 194.9602 Da |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, its application is generally limited to thermally stable and volatile compounds. Molecules like this compound possess high polarity due to the triazole ring and the carboxamide group, leading to low volatility and strong intermolecular hydrogen bonding. These characteristics make direct GC-MS analysis challenging. dnu.dp.uaresearchgate.net

To overcome this limitation, chemical derivatization is employed to convert the polar, non-volatile compound into a more volatile and thermally stable derivative. This is typically achieved by reacting the analyte with a derivatizing agent that masks the polar functional groups. For the N-H groups in the triazole ring and the amide, a common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Once derivatized, the sample can be injected into the GC system. The components are separated based on their boiling points and interaction with the stationary phase of the GC column. researchgate.net As the derivative of this compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," which is used for structural confirmation and identification. The retention time from the GC provides an additional layer of identification. Studies on various 1,2,4-triazole derivatives have shown that the nature of substituents significantly influences their chromatographic behavior. dnu.dp.ua

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. d-nb.infonih.gov Each functional group vibrates at a characteristic frequency, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its vibrational modes. The resulting FT-IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

For this compound, the FT-IR spectrum would exhibit distinct absorption bands corresponding to its constituent functional groups. The presence of both a triazole ring and a primary carboxamide group results in a complex but interpretable spectrum. pressbooks.pubyoutube.comyoutube.com The key is to analyze specific regions of the spectrum. For example, the N-H stretching vibrations of the triazole ring and the amide group are expected in the region of 3100-3400 cm⁻¹. The carbonyl (C=O) stretching of the amide group gives rise to a strong, sharp absorption band typically found between 1650 and 1700 cm⁻¹. The triazole ring itself has characteristic stretching and bending vibrations.

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amide & Triazole) | Stretch | 3100 - 3400 | Medium-Strong, Broad |

| C-H (Triazole ring) | Stretch | ~3100 | Weak |

| C=O (Amide I) | Stretch | 1650 - 1700 | Strong |

| N-H (Amide II) | Bend | 1600 - 1650 | Medium |

| C=N (Triazole ring) | Stretch | 1500 - 1600 | Medium |

| C-N (Amide & Triazole) | Stretch | 1200 - 1400 | Medium |

| C-Br | Stretch | 500 - 650 | Medium-Strong |

Raman Spectroscopy (FT-Raman, Dispersive Raman) for Molecular Vibrations

Raman spectroscopy is a vibrational spectroscopy technique that serves as a powerful complement to FT-IR. nih.gov It relies on the inelastic scattering of monochromatic light, usually from a laser. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. This often means that vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy would be particularly useful for analyzing the vibrations of the triazole ring skeleton, which involves symmetric stretching modes that might have low IR activity. nih.govresearchgate.net The C=N and N-N stretching vibrations within the heterocyclic ring would produce characteristic Raman signals. researchgate.netscilit.com Furthermore, the C-Br bond, being highly polarizable, is expected to yield a strong Raman signal at low frequencies. The technique is also less susceptible to interference from water, which can be an advantage when analyzing aqueous solutions or hydrated samples. Studies on related triazole compounds have utilized Raman spectroscopy to investigate structural changes, tautomerism, and hydrogen bonding interactions in different environments. nih.govrsc.org

Table 3: Potential Raman Shifts for this compound

| Functional Group / Moiety | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amide & Triazole) | Stretch | 3100 - 3400 | Weak-Medium |

| C-H (Triazole ring) | Stretch | ~3100 | Medium |

| C=O (Amide I) | Stretch | 1650 - 1700 | Weak |

| Triazole Ring | Ring Breathing/Stretching | 1200 - 1500 | Strong |

| C-N (Amide & Triazole) | Stretch | 1000 - 1200 | Medium |

| C-Br | Stretch | 200 - 400 | Strong |

X-ray Crystallographic Analysis

Single Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. researchgate.netchemspider.com By irradiating a single crystal of this compound with a focused X-ray beam, a unique diffraction pattern is generated. The analysis of the positions and intensities of these diffracted spots allows for the calculation of the electron density distribution within the crystal, from which a precise model of the molecular structure can be built.

This technique would provide unequivocal information on several key structural aspects of the compound. It would confirm the connectivity of the atoms, establishing the triazole ring structure with the bromo and carboxamide substituents at the C3 and C5 positions, respectively. Furthermore, it would yield precise bond lengths, bond angles, and torsion angles, offering insight into the planarity of the triazole ring and the conformation of the carboxamide group.

Crucially, SC-XRD also reveals how the molecules are arranged in the crystal lattice, a feature known as the crystal packing. nih.gov This includes the identification of intermolecular interactions such as hydrogen bonds between the amide and triazole N-H donors and the carbonyl oxygen and triazole nitrogen acceptors. nih.gov These interactions are fundamental to understanding the physical properties of the solid-state material. The analysis of related 1,2,4-triazole structures by SC-XRD has provided detailed insights into their crystal systems, space groups, and hydrogen-bonding networks. mdpi.com

Table 4: Illustrative Crystallographic Data Obtainable for this compound

| Parameter | Example Data |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 5.8 Å, b = 10.9 Å, c = 14.8 Å |

| α = 90°, β = 98.6°, γ = 90° | |

| Volume (V) | 915 ų |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density | 1.85 g/cm³ |

| Key Bond Length (C-Br) | ~1.88 Å |

| Key Bond Length (C=O) | ~1.24 Å |

| Hydrogen Bond (N-H···O) | ~2.9 Å |

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding)

The crystal lattice of this compound is expected to be dominated by a network of intermolecular hydrogen bonds, crucial for the stabilization of its crystal packing. The primary donors for these interactions are the amine (N-H) and triazole (N-H) protons, while the carbonyl oxygen (C=O) and the nitrogen atoms of the triazole ring act as principal acceptors.

Based on the analysis of the parent compound, 1H-1,2,4-triazole-3-carboxamide, we can anticipate a similar hydrogen-bonding motif. In the non-brominated analogue, planar molecules are organized into sheets through extensive N—H⋯O and N—H⋯N hydrogen bonds. nih.gov It is highly probable that the molecules of this compound also form such planar sheets. The carboxamide's N-H will likely form a strong hydrogen bond with the carbonyl oxygen of an adjacent molecule, and the triazole's N-H is expected to interact with a nitrogen atom on a neighboring triazole ring.

For comparison, the hydrogen-bond geometry for the parent compound, 1H-1,2,4-triazole-3-carboxamide, is detailed below.

Interactive Table: Hydrogen-Bond Geometry for 1H-1,2,4-triazole-3-carboxamide

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N4—H4A···O1ⁱ | 0.86 | 2.09 | 2.943(2) | 171 |

| N4—H4B···N2ⁱⁱ | 0.86 | 2.15 | 2.981(2) | 162 |

| N1—H1···N5ⁱⁱⁱ | 0.86 | 2.05 | 2.894(2) | 168 |

Symmetry codes: (i) x, y-1, z; (ii) -x+1, -y+1, -z+1; (iii) -x+1/2, y-1/2, -z+1/2. Data from the crystal structure of 1H-1,2,4-triazole-3-carboxamide. nih.gov

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. While a specific study on this compound is not available, analysis of other substituted triazole carboxamides provides insight into the expected distribution of intermolecular contacts.

For instance, the Hirshfeld analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide revealed that H···H contacts constituted the largest percentage of interactions (55.5%), followed by N···H/H···N (15.4%), C···H/H···C (13.2%), and O···H/H···O (12.9%). nih.gov These percentages highlight the significance of hydrogen bonding in the molecular packing.

For this compound, a similar pattern is anticipated, with a high proportion of H···H, N···H, and O···H contacts. The presence of the bromine atom would also introduce Br···H/H···Br contacts, and potentially other interactions such as Br···O, Br···N, and Br···Br, which would be quantifiable through this method. The d-norm mapped Hirshfeld surface would likely show distinct red spots indicating the close contacts associated with the strong N—H···O and N—H···N hydrogen bonds. The fingerprint plots derived from the Hirshfeld surface would allow for the deconvolution of these interactions, providing precise percentages for each type of contact and offering a quantitative picture of the crystal's cohesion.

Interactive Table: Predicted Major Intermolecular Contacts for this compound based on Analogues

| Contact Type | Predicted Contribution | Description |

|---|---|---|

| H···H | Major | Represents contacts between hydrogen atoms on the periphery of the molecules. |

| N···H / H···N | Significant | Corresponds to the N-H···N hydrogen bonds involving the triazole ring. |

| O···H / H···O | Significant | Corresponds to the N-H···O hydrogen bonds of the carboxamide group. |

| Br···H / H···Br | Moderate | Contacts involving the bromine atom and hydrogen atoms. |

| C···H / H···C | Minor | van der Waals interactions involving carbon atoms. |

| Br···O / O···Br | Minor | Potential halogen bonding between bromine and the carbonyl oxygen. |

| Br···N / N···Br | Minor | Potential halogen bonding between bromine and triazole nitrogen atoms. |

This table is a prediction based on the analysis of similar molecular structures. nih.gov

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound, thereby confirming its empirical formula. For this compound, the empirical formula is C₃H₃BrN₄O.

The theoretical elemental composition can be calculated from the molecular formula and the atomic weights of the elements. Experimental values obtained from combustion analysis should align closely with these theoretical percentages to verify the purity and identity of the synthesized compound.

Interactive Table: Elemental Analysis Data for this compound

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Weight (g/mol) | Theoretical Mass % |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 3 | 36.033 | 18.58% |

| Hydrogen | H | 1.008 | 3 | 3.024 | 1.56% |

| Bromine | Br | 79.904 | 1 | 79.904 | 41.21% |

| Nitrogen | N | 14.007 | 4 | 56.028 | 28.89% |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.25% |

| Total | 193.988 | 100.00% |

Theoretical values are calculated based on the empirical formula C₃H₃BrN₄O.

Computational Chemistry and Theoretical Studies of 3 Bromo 1h 1,2,4 Triazole 5 Carboxamide

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in drug discovery for understanding binding mechanisms and for screening large databases of compounds for potential therapeutic activity.

Molecular docking simulations predict how 3-bromo-1H-1,2,4-triazole-5-carboxamide might fit into the active site of a biological target. The process calculates the binding affinity, often expressed as a binding energy (in kcal/mol) or as an inhibitory constant (IC50). A lower binding energy indicates a more stable and potentially more potent interaction.

Studies on various 1,2,4-triazole (B32235) derivatives have demonstrated their potential to bind to a range of protein targets, including enzymes implicated in cancer and microbial infections. For instance, different triazole-based compounds have shown significant binding affinities to targets like c-kit tyrosine kinase, protein kinase B, and the epidermal growth factor receptor (EGFR). nih.govnih.gov The binding affinity of 1H-1,2,3-triazole-4-carboxamide derivatives, for example, was found to be in the low nanomolar range for the Pregnane (B1235032) X receptor (PXR). nih.gov

Table 1: Example Binding Affinities of Structurally Related Triazole Derivatives Against Various Protein Targets

| Compound Class | Protein Target | Reported Binding Affinity |

|---|---|---|

| 1,2,4-Triazole-acetamide derivative | c-kit tyrosine kinase | -176.749 kcal/mol nih.gov |

| 1,2,4-Triazole-acetamide derivative | Protein Kinase B | -170.066 kcal/mol nih.gov |

| 1H-1,2,3-Triazole-4-carboxamide | Pregnane X receptor (PXR) | IC50 = 1.2 µM nih.gov |

| 1,2,3-Triazole Glycosides | Epidermal Growth Factor Receptor (EGFR) | IC50 = 26.4 ± 3.1 µM nih.gov |

| 1,2,4-Triazole Thioether | Fungal Protein (CYP51) | High binding energy (unspecified value) ijper.org |

This table presents data from related triazole compounds to illustrate the type of results obtained from molecular docking studies.

The specific interactions between a ligand and a protein are critical for binding stability. For this compound, several key interactions are predicted:

Hydrogen Bonds: The carboxamide group (-CONH2) is a classic hydrogen bond donor and acceptor. The nitrogen and oxygen atoms can form strong hydrogen bonds with amino acid residues like aspartate, glutamate, serine, and asparagine in a protein's active site. Furthermore, the nitrogen atoms within the 1,2,4-triazole ring can also act as hydrogen bond acceptors.

Hydrophobic Interactions: The triazole ring itself can engage in hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine.

Halogen Bonds: The bromine atom at the 3-position is a significant feature. Due to an effect known as the "σ-hole," the covalently bonded bromine atom has a region of positive electrostatic potential on its outermost surface. nih.gov This allows it to act as a halogen bond donor, forming a favorable, directional interaction with an electron-rich atom (a Lewis base), most commonly a backbone carbonyl oxygen in a protein. acs.org The inclusion of halogen atoms in drug candidates has been shown to increase binding affinity by orders of magnitude in some cases. acs.org

Virtual screening is a computational strategy that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific drug target. nih.gov A compound like this compound could be included in such a library and computationally "docked" against the structures of numerous known proteins associated with various diseases. This approach can efficiently identify potential biological targets for the compound, guiding future experimental validation and therapeutic development. nih.gov This hierarchical screening process, which can combine similarity searches, molecular docking, and molecular dynamics simulations, helps to prioritize novel scaffolds for further investigation. nih.gov

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to predict a variety of molecular properties, including geometry, vibrational frequencies, and electronic characteristics. nih.govnih.gov

DFT calculations are used to determine the most stable three-dimensional structure of a molecule by finding the geometry with the lowest energy. researchgate.net For 1,2,4-triazole and its derivatives, DFT studies confirm that the triazole ring has a planar structure. researchgate.net Geometry optimization provides precise data on bond lengths, bond angles, and dihedral angles. This information is fundamental for understanding the molecule's shape and how it might interact with other molecules.

Table 2: Typical Calculated Structural Parameters for a 1,2,4-Triazole Ring Based on DFT Studies

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| N1-N2 Bond Length | Length of the bond between N1 and N2 | ~1.38 Å |

| N4-C5 Bond Length | Length of the bond between N4 and C5 | ~1.36 Å |

| C3-N4 Bond Length | Length of the bond between C3 and N4 | ~1.31 Å |

| N2-C3-N4 Angle | Angle within the triazole ring | ~103.5° |

| C5-N1-N2 Angle | Angle within the triazole ring | ~111.0° |

| N1-N2-C3 Angle | Angle within the triazole ring | ~109.5° |

Note: These values are representative examples derived from DFT calculations on the 1,2,4-triazole core and may vary slightly for the specific substituted compound. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and is associated with the molecule's ability to donate electrons (i.e., act as a nucleophile).

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is capable of accepting electrons, representing the molecule's electrophilic nature.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. irjweb.com In theoretical studies of triazole derivatives, the HOMO is often localized on the electron-rich triazole ring, while the LUMO may be distributed across the ring and any electron-withdrawing substituents. semanticscholar.org The HOMO-LUMO gap helps explain the charge transfer interactions that can occur within the molecule. irjweb.com

Table 3: Illustrative Frontier Orbital Energies from a DFT Study of a Triazole Derivative

| Parameter | Description | Example Energy Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.29 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.81 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (E_LUMO - E_HOMO) | 4.48 |

The data presented are for a representative imidazole (B134444) derivative to illustrate the concept and output of FMO analysis. irjweb.com

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites, which are crucial for understanding molecular reactivity and intermolecular interactions. researchgate.net The MEP surface is color-coded, where red indicates regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack), blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack), and green represents neutral potential. researchgate.net

For this compound, the MEP surface would highlight several key features:

Negative Potential (Red/Yellow): The most negative regions are expected to be localized around the highly electronegative atoms. Specifically, the oxygen atom of the carbonyl group (C=O) and the nitrogen atoms of the 1,2,4-triazole ring would exhibit a strong negative potential, making them primary sites for hydrogen bond acceptance. researchgate.net The bromine atom, with its lone pairs, also contributes to a region of negative potential, albeit influenced by its ability to form halogen bonds.

Positive Potential (Blue): The most positive regions are typically found around hydrogen atoms attached to electronegative atoms. The hydrogen atoms of the amide (-CONH2) group and the hydrogen on the triazole ring (N-H) would be the most electropositive sites. These areas are key hydrogen bond donor sites, critical for anchoring the molecule within a biological receptor. acs.org

Understanding these potential distributions is fundamental for predicting how the molecule will orient itself when approaching a protein binding site, with the negative and positive regions guiding its interactions with complementary residues. nih.gov

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among orbitals. It provides a detailed picture of the charge transfer (delocalization) of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis-type orbitals (acceptors). The stabilization energy, E(2), associated with these interactions quantifies their strength, providing insight into the molecule's stability. researchgate.net

Amide Resonance: A strong delocalization would occur from the lone pair of the amide nitrogen atom (LP(N)) to the antibonding orbital of the adjacent carbonyl group (π*(C=O)). This classic amide resonance is a major stabilizing feature.

Triazole Ring Interactions: The lone pairs of the nitrogen atoms in the triazole ring participate in significant delocalization interactions with the antibonding orbitals (σ* and π*) of the adjacent bonds within the ring, which is characteristic of its aromaticity and stability.

Inter-group Hyperconjugation: Electron density is also delocalized between the triazole ring and the carboxamide substituent. For instance, interactions between the lone pairs of the triazole nitrogens and the σ* orbitals of the C-C bond, and vice-versa, contribute to the conformational stability. The lone pairs on the bromine atom (LP(Br)) would also donate to adjacent antibonding orbitals (e.g., σ(C-C) and σ(C-N)).

A hypothetical NBO analysis is summarized in the table below, illustrating the principal donor-acceptor interactions and their associated stabilization energies.

Table 1: Hypothetical NBO Analysis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (N) of Amide | π* (C=O) | ~55-65 | Amide Resonance |

| LP (O) of Carbonyl | σ* (C-C) | ~25-30 | Hyperconjugation |

| LP (N) of Triazole | π* (C=N) in Ring | ~40-50 | Ring Aromaticity |

| LP (Br) | σ* (C-C) | ~5-10 | Halogen Hyperconjugation |

| π (C=N) in Ring | π* (C=C) in Ring | ~20-25 | Ring Conjugation |

These delocalization energies, particularly the strong amide resonance and ring-based interactions, underscore the electronic stability of the molecule's scaffold. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. acs.org In drug discovery, MD simulations are essential for evaluating the stability of a ligand-protein complex, revealing the dynamic behavior of the ligand in the binding pocket, and understanding the conformational changes in both the ligand and the protein upon binding. nih.govnih.gov

Ligand-Protein Complex Stability and Dynamic Behavior

To assess the stability of this compound when bound to a target protein, an MD simulation, typically on the nanosecond scale (e.g., 100 ns), would be performed. researchgate.net Key metrics are analyzed to interpret the stability of the complex: researchgate.net

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone is calculated over the simulation time to assess its structural stability. A stable RMSD value, typically fluctuating within 1-3 Å for the protein, indicates that the protein does not undergo significant conformational changes and has reached equilibrium. pensoft.net The RMSD of the ligand is also monitored to see if it remains stably bound in the active site.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues to identify flexible regions of the protein. High fluctuations in residues within the binding pocket might indicate unstable interactions with the ligand. Conversely, a reduction in fluctuation upon ligand binding can suggest stabilization of that region.

Hydrogen Bond Analysis: The persistence of specific hydrogen bonds between the ligand and protein residues over the simulation time is a direct indicator of a stable interaction. For this compound, key hydrogen bonds would involve its amide and triazole N-H groups (donors) and the carbonyl oxygen and triazole nitrogens (acceptors).

A successful simulation would show the ligand maintaining its binding pose with minimal deviation, stabilized by a persistent network of interactions, confirming the stability of the predicted binding mode. nih.gov

Calculation of Binding Free Energies (e.g., MM-PBSA, MM-GBSA)

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are popular post-processing methods used to estimate the binding free energy (ΔG_bind) of a ligand to a protein from MD simulation snapshots. nih.gov These methods are more accurate than docking scores and less computationally expensive than rigorous alchemical free energy calculations. pensoft.net

The binding free energy is calculated using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand)

Each term (G) is composed of several energy components: ΔG_bind = ΔE_MM + ΔG_solv - TΔS

ΔE_MM: The molecular mechanics energy in the gas phase, which includes electrostatic (ΔE_ele) and van der Waals (ΔE_vdW) interactions.

ΔG_solv: The solvation free energy, which is split into a polar (ΔG_pol) and a nonpolar (ΔG_nonpol) component. The polar part is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the nonpolar part is typically estimated from the solvent-accessible surface area (SASA). nih.gov

-TΔS: The conformational entropy change upon binding, which is often omitted due to high computational cost and potential inaccuracies, leading to a relative, rather than absolute, binding energy. nih.gov

The table below presents a hypothetical breakdown of MM-GBSA binding free energy calculations for this compound complexed with a hypothetical protein kinase.

Table 2: Illustrative MM-GBSA Binding Free Energy Calculation (kcal/mol)

| Energy Component | Value (kcal/mol) | Contribution |

| van der Waals Energy (ΔE_vdW) | -45.5 | Favorable |

| Electrostatic Energy (ΔE_ele) | -22.1 | Favorable |

| Polar Solvation Energy (ΔG_pol) | +35.8 | Unfavorable |

| Nonpolar Solvation Energy (ΔG_nonpol) | -4.2 | Favorable |

| Total Binding Energy (ΔG_bind) | -36.0 | Overall Favorable |

A negative ΔG_bind value indicates a favorable binding interaction. This analysis helps in ranking different ligands and understanding which energy components (e.g., electrostatics, van der Waals) are the primary drivers of binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in predicting the activity of novel compounds and in optimizing lead structures. arabjchem.org

Development of 3D-QSAR Pharmacophore Models

A three-dimensional (3D)-QSAR pharmacophore model identifies the spatial arrangement of essential chemical features that a molecule must possess to bind to a specific biological target and elicit a response. nih.gov These features include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (H), aromatic rings (AR), and positive/negative ionizable centers. researchgate.net

The development of a 3D-QSAR model for a series of 1,2,4-triazole-5-carboxamide analogs would involve:

Training Set: A diverse set of molecules with known biological activities (e.g., IC50 values) is selected. acs.org

Feature Identification: Common chemical features present in the most active compounds are identified.

Hypothesis Generation: A program like Catalyst or Phase generates multiple pharmacophore hypotheses, which are spatial arrangements of the identified features. nih.gov

Validation: The best hypothesis is selected based on statistical metrics such as the correlation coefficient (r²) for the training set and the predictive correlation coefficient (q²) for an external test set. nih.gov

For this compound, a pharmacophore model would likely identify the features listed in the table below as critical for activity.

Table 3: Potential Pharmacophore Features of this compound

| Feature Type | Structural Origin | Role in Binding |

| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen (C=O) | Accepts H-bond from protein backbone/sidechain |

| Hydrogen Bond Acceptor (HBA) | N2 and N4 of Triazole Ring | Accepts H-bonds from protein residues |

| Hydrogen Bond Donor (HBD) | Amide N-H | Donates H-bond to protein backbone/sidechain |

| Hydrogen Bond Donor (HBD) | Triazole N1-H | Donates H-bond to protein residue |

| Aromatic Ring (AR) | 1,2,4-Triazole Ring | Participates in π-π stacking or hydrophobic interactions |

| Halogen Bond Donor | Bromine Atom | Can form a halogen bond with an electron-rich atom (O, N, S) |

This model serves as a 3D query to screen virtual libraries for new compounds with the desired feature arrangement or to guide the modification of the existing scaffold to enhance activity. acs.org

Predictive Models for Biological Potency and Selectivity

Computational chemistry provides powerful tools for predicting the biological activity of novel compounds, thereby guiding synthetic efforts toward molecules with enhanced potency and selectivity. For derivatives of the 1,2,4-triazole scaffold, including those related to this compound, Quantitative Structure-Activity Relationship (QSAR) and molecular docking are principal predictive modeling techniques. These methods elucidate the relationships between a molecule's structural features and its biological function, offering a rational basis for drug design.